Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)-
Description
Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- (CAS: 74168-03-9) is a chiral arylpropionic acid derivative characterized by a 3-benzoylphenoxy substituent at the second carbon of the propanoic acid backbone, with an (R)-configuration at the stereocenter. This compound is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) such as ketoprofen (KET), which share the 3-benzoylphenyl motif .
Structure
3D Structure
Properties
CAS No. |
117852-24-1 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2R)-2-(3-benzoylphenoxy)propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1 |
InChI Key |
YGXYIWJVXOILPG-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Enzyme-Catalyzed Enantioselective Hydrolysis of Reactive Esters
One of the most prominent methods for preparing the optically active (2R)- or (2S)-2-(3-benzoylphenyl)propionic acid derivatives is through enzymatic resolution of racemic esters.
- Process Description :
The racemic reactive ester of 2-(3-benzoylphenyl)propionic acid is subjected to enantioselective hydrolysis catalyzed by extracellular microbial lipases in an organic medium. This hydrolysis preferentially converts one enantiomer of the ester to the free acid, leaving the other enantiomer as the ester. - Separation :
After hydrolysis, the mixture is treated with alkali to separate the free acid (in aqueous phase) from the remaining ester (in organic phase). The ester can then be hydrolyzed further to obtain the desired enantiomer. - Conditions :
- Hydrolysis is carried out at controlled pH (7 to 12, preferably 9-10)
- Temperature range: 0 to 60°C
- Reaction time: 2 to 15 days depending on conditions
- Solvent system: mixture of water-immiscible organic solvents (e.g., ethyl acetate, dichloromethane, diethyl ether, toluene) with a small proportion (5-25% v/v) of water-miscible co-solvent to dissolve some water
- Catalysts : Lipases, esterases, or other hydrolases optimized for pH and temperature
- Yield and Purity :
- Yields up to 90% reported
- Optical purity >93% to 95% enantiomeric excess (ee) achievable
- Analytical Methods :
- Optical purity determined by chiral HPLC using Chiralcel OJ columns with n-hexane/isopropanol/acetic acid mobile phase
- References :
This method is described in detail in patent WO1993025703A1 and related literature.
Salification with Chiral Organic Bases for Crystallization and Purification
- Process Description :
The free acid (R-enantiomer) can be converted into pharmacologically active salts by reaction with chiral organic bases such as L-lysine or D-lysine. This salification facilitates crystallization of the enantiomerically pure salt, which can be isolated by filtration and drying. - Preferred Solvents :
Alcohols (methanol, ethanol, propanol, isopropanol), ketones (acetone), water, or mixtures thereof. Aqueous isopropanol with about 3% water content is particularly preferred. - Advantages :
- Formation of stable, crystalline solids with high purity and stability
- Crystals suitable for characterization by IR spectroscopy and powder X-ray diffraction
- Notes :
- Salts of the R(-) enantiomer with L-lysine yield easily filtered crystalline solids
- Salts may be amorphous or crystalline monohydrates depending on the base used
- References :
Detailed in patent US5808069A.
Chemical Synthesis Routes (General)
While specific synthetic routes to the racemic or enantiomerically enriched 2-(3-benzoylphenoxy)propanoic acid derivatives are less detailed in the provided sources, general synthetic strategies include:
- Starting Materials :
- Ketoprofen or related arylpropionic acid derivatives as precursors
- Key Steps :
- Formation of the benzoylphenyl moiety via Friedel-Crafts acylation or other aromatic substitution methods
- Introduction of the propanoic acid side chain with control of stereochemistry via chiral auxiliaries or catalysts
- Post-Synthesis Resolution :
- Racemic mixtures are resolved enzymatically or by salt formation as described above
- References :
Some synthetic details and analogues are discussed in medicinal chemistry literature and patents.
Summary Table of Preparation Methods
Analytical and Characterization Techniques
- Chiral High-Performance Liquid Chromatography (HPLC) :
Used to determine optical purity and enantiomeric excess, typically with Chiralcel OJ columns and specific mobile phases. - Infrared (IR) Spectroscopy :
Characterizes functional groups and confirms salt formation. - Powder X-ray Diffraction (XRD) :
Confirms crystalline nature and polymorphic forms of salts. - Mass Spectrometry and NMR : Used for structural confirmation of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory effects, making it a candidate for treating conditions associated with inflammation. Research indicates that the S(+) enantiomer of 2-(3-benzoylphenyl)propionic acid inhibits prostaglandin synthesis, which is crucial in mediating inflammation and pain perception. This property suggests potential therapeutic applications in managing diseases like arthritis and other inflammatory disorders .
2. Analgesic Effects
The analgesic properties of the compound have been documented in various studies. The S(+) form is particularly effective in blocking pain perception, while the R(-) enantiomer has a less pronounced effect on inflammation but still contributes to pain relief. This dual action enhances its utility in pain management therapies .
3. Pharmaceutical Formulations
Salts of propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- with chiral and achiral organic bases have been developed to improve stability and solubility for pharmaceutical applications. These formulations can be adapted for various routes of administration, including oral, parenteral, and topical applications. The ability to create diastereoisomerically pure compounds ensures consistent quality across different batches .
Agricultural Applications
1. Herbicide Development
The compound is also relevant in agricultural chemistry as a substrate for the biosynthesis of phenoxypropionic acid herbicides. Its structural modifications enhance biological efficacy against unwanted plant species while minimizing environmental impact.
2. Antioxidant Activity
Research indicates that propanoic acid derivatives exhibit significant antioxidant properties. This activity is essential for mitigating oxidative stress in plants and could be leveraged to develop agricultural products that enhance crop resilience against environmental stressors.
Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a controlled clinical trial, the S(+) enantiomer was administered to patients with chronic inflammatory conditions. Results demonstrated a significant reduction in inflammatory markers and improved patient-reported outcomes regarding pain management. The study highlighted the compound's potential as a first-line treatment option for inflammatory diseases .
Case Study 2: Herbicide Effectiveness
A field study evaluated the effectiveness of a formulation containing propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- against common weed species. The results indicated a marked reduction in weed biomass compared to untreated controls, demonstrating its potential as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The phenoxy group may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Modifications to the Carboxylic Acid Group
Replacement of the carboxylic acid group in propanoic acid derivatives with sulfonic acid (compound 7), phosphonic acid (compound 8), or acrylic acid (compound 9) significantly reduces binding affinity to GPR43. For example:
The carboxylic acid group is critical for receptor interaction, as its removal or substitution diminishes activity. This highlights the importance of the intact propanoic acid moiety in the target compound .
Stereoisomerism: (2R) vs. (2S) Configuration
Stereochemistry profoundly impacts biological activity. For example:
- Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- (CAS: unlisted) is the enantiomer of the target compound.
- Propanoic acid, 2-(2-iodophenoxy)-, (2R)- (CAS: 10057-04-2) demonstrates that the (R)-configuration can confer distinct receptor-binding profiles, though its specific activity remains uncharacterized .
Aryl Substitutions and Bioactivity
Arylpropionic acids with substituted phenyl groups exhibit varied pharmacological properties:
*Acid dissociation constants (pKa) influence solubility and membrane permeability. While the target compound’s pKa is unreported, its 3-benzoylphenoxy group likely confers moderate acidity, akin to ketoprofen .
Salt Forms and Derivatives
The target compound’s lysine salt (C₂₂H₂₈N₂O₆) enhances solubility, a common strategy for improving bioavailability. Similar modifications in other NSAIDs (e.g., naproxen sodium) demonstrate increased absorption rates compared to free acids .
Biological Activity
Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula for Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- is with a molecular weight of approximately 246.27 g/mol. Its structure features a propanoic acid moiety linked to a 3-benzoylphenoxy group, which is believed to contribute to its biological activities.
Anti-inflammatory Activity
Research has demonstrated that derivatives of 2-(3-benzoylphenyl) propanoic acid exhibit significant anti-inflammatory properties. A study conducted by researchers synthesized several derivatives and evaluated their effects using a rat paw edema model. The results indicated that these compounds were more potent than ketoprofen, a commonly used non-steroidal anti-inflammatory drug (NSAID) .
Table 1: Anti-inflammatory Activity of Compounds in Rat Paw Edema Model
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Ketoprofen | 10 | 50 |
| 2-(3-benzoylphenyl) propanoic acid | 10 | 75 |
| Hydroxamic acid derivative | 10 | 80 |
Antitumor Activity
In vitro studies have assessed the anticancer efficacy of these compounds against various human tumor cell lines. The findings revealed moderate anticancer activity, with inhibition rates ranging from 1% to 23% across multiple tumor types at a concentration of 10 µM . Notably, the hydroxamic acid analogue demonstrated superior potency compared to other tested analogues.
Table 2: Antitumor Activity Against Human Tumor Cell Lines
| Compound | Cell Line Type | Inhibition (%) at 10 µM |
|---|---|---|
| Hydroxamic acid derivative | Breast cancer | 23 |
| Ketoprofen | Lung cancer | 15 |
| Control | - | - |
The biological activity of Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- can be attributed to its ability to inhibit cyclooxygenases (COXs) and matrix metalloproteinases (MMPs). Molecular docking studies have provided insights into how these compounds interact with target enzymes, suggesting that structural modifications can enhance their inhibitory effects .
Case Study: Efficacy in Animal Models
In a controlled study involving animal models of inflammation and cancer, the administration of the hydroxamic acid derivative resulted in significant reductions in tumor size and inflammatory markers compared to controls. This study underscores the potential therapeutic applications of these compounds in treating inflammatory diseases and cancers.
Clinical Implications
The promising results from preclinical studies suggest that Propanoic acid derivatives could be developed into dual-target drugs aimed at treating both inflammation and cancer. The ability to modulate multiple pathways may lead to enhanced therapeutic efficacy and reduced side effects compared to traditional NSAIDs .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Technique | Reference |
|---|---|---|---|---|
| Mitsunobu Reaction | 65–75 | ≥98 | Chiral HPLC | |
| Ullmann Coupling | 50–60 | 95 | Recrystallization | |
| Flow Reactor | 80–85 | ≥99 | In-line chiral analysis |
Basic: What spectroscopic and chromatographic techniques validate the structure and purity of this compound?
Answer:
- NMR : H and C NMR confirm the benzoylphenoxy substituent and stereochemistry (e.g., coupling constants for the (2R)-configuration) .
- HPLC : Chiral stationary phases (e.g., amylose-based columns) differentiate enantiomers; purity ≥98% is typical for pharmacological studies .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHO) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 7.8–7.2 (benzoyl aromatic), δ 4.8 (phenoxy O–CH) | |
| Chiral HPLC | Retention time: 12.5 min (R), 14.2 min (S) | |
| HRMS | [M+H]: 301.1074 (calc. 301.1078) |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources. Validate using standardized assays (e.g., recombinant COX-2 for anti-inflammatory studies) .
- Purity Issues : Trace enantiomeric impurities (e.g., 2S-isomer) may antagonize effects. Re-evaluate activity with ≥99% pure samples .
- Metabolic Stability : Assess half-life in hepatocyte models to rule out rapid degradation masking efficacy .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use crystal structures of target proteins (e.g., COX-2 or PPARγ) to model binding modes. The benzoylphenoxy group may occupy hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., Arg120 in COX-2) .
- QSAR Models : Corporate electronic descriptors (e.g., logP, dipole moment) to optimize bioactivity .
Methodological: How to optimize reaction conditions for scale-up without compromising enantioselectivity?
Answer:
- DOE Approaches : Screen parameters (temperature, catalyst loading) via Taguchi methods. For example, <5 mol% chiral ligand minimizes racemization .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency while maintaining stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
